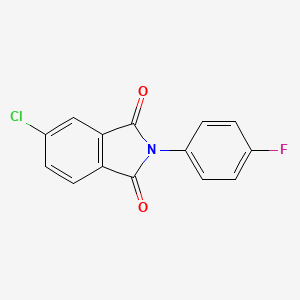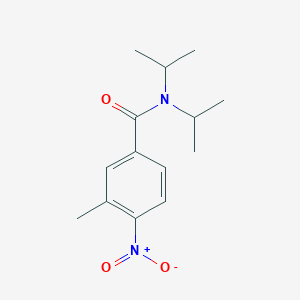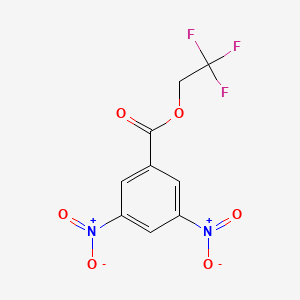![molecular formula C26H23NO4 B12470835 2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470835.png)
2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that includes a phenyl ring, a dioxooctahydro-ethenocyclopropa ring, and an isoindolyl benzoate moiety
Méthodes De Préparation
The synthesis of 2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can be achieved through several synthetic routes. One common method involves the [4+2]-cycloaddition of styrene to 4,5-diaroyl-1H-pyrrole-2,3-diones . This reaction typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of 2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate include other derivatives of 2,3-dimethylphenyl and isoindolyl benzoates. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C26H23NO4 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(2,3-dimethylphenyl) 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C26H23NO4/c1-13-4-3-5-21(14(13)2)31-26(30)15-6-8-16(9-7-15)27-24(28)22-17-10-11-18(20-12-19(17)20)23(22)25(27)29/h3-11,17-20,22-23H,12H2,1-2H3 |
Clé InChI |
MLCPOMGZIWRXSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12470752.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}acetamide](/img/structure/B12470757.png)
![4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470758.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide](/img/structure/B12470774.png)
![4-bromo-N-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12470780.png)
![3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12470789.png)



![N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12470811.png)
![N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470816.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12470817.png)


